Tert-butyl 2-methoxy-5-nitrophenylcarbamate

Description

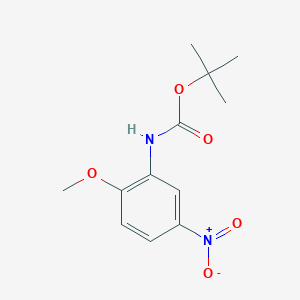

Tert-butyl 2-methoxy-5-nitrophenylcarbamate is a carbamate derivative characterized by a tert-butyl group, methoxy substituent, and nitro group on the phenyl ring.

Properties

IUPAC Name |

tert-butyl N-(2-methoxy-5-nitrophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-9-7-8(14(16)17)5-6-10(9)18-4/h5-7H,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVVRQJZVBDDFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy group can influence the electronic properties of the molecule, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Tert-Butyl (3s,4r)-3-(Hydroxymethyl)-4-(4-Methoxyphenyl)Pyrrolidine-1-Carboxylate

- Molecular Weight: 307.4 g/mol (C₁₇H₂₅NO₄) .

- Functional Groups : Tert-butyl carbamate, hydroxymethyl, methoxyphenyl.

- Safety: No known acute hazards, though standard laboratory precautions (e.g., eye protection, ventilation) are advised .

- Key Differences : Lacks the nitro group, reducing electrophilicity compared to the target compound. The methoxyphenyl group may enhance solubility in polar solvents.

Tert-Butyl Alcohol (2-Methyl-2-Propanol)

- Molecular Weight : 74.12 g/mol (C₄H₁₀O) .

- Functional Group : Hydroxyl.

- Reactivity : Reacts violently with oxidizing agents (e.g., peroxides, nitric acid) and decomposes in strong acids to release flammable isobutylene gas .

- Safety : OSHA exposure limit: 100 ppm (8-hour TWA); causes skin/eye irritation and liver damage when combined with alcohol consumption .

- Key Differences : The hydroxyl group in tert-butyl alcohol increases volatility and reactivity compared to carbamates. Tert-butyl carbamates are generally less volatile and more thermally stable.

Patent-Derived Tert-Butyl Carbamate (Example 75)

- Molecular Weight : 615.7 g/mol (C₃₃H₂₈F₂N₅O₄) .

- Functional Groups: Fluorinated chromenone, pyrazolopyrimidine, and furan substituents.

- Physical Properties : Melting point 163–166°C; synthesized via Suzuki coupling .

- Key Differences : Bulkier substituents increase molecular weight and melting point significantly. The fluorinated groups enhance biological activity but complicate synthesis.

Comparative Data Table

*Estimated based on structural analogs.

Key Research Findings

- Reactivity : Nitro groups in carbamates (e.g., the target compound) are prone to catalytic hydrogenation or nucleophilic aromatic substitution, unlike methoxy-substituted analogs .

- Safety : While tert-butyl carbamates generally exhibit low acute toxicity (e.g., ), nitroaryl derivatives may pose higher chronic toxicity risks, necessitating rigorous exposure control .

- Synthetic Utility : Bulky tert-butyl groups improve crystallinity and purification efficiency, as seen in the patent compound’s high melting point (163–166°C) .

Biological Activity

Tert-butyl 2-methoxy-5-nitrophenylcarbamate is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a tert-butyl group, a methoxy group, and a nitro group attached to a phenyl ring. The presence of these functional groups contributes to its chemical reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with specific enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. Additionally, the carbamate moiety may act as a reversible inhibitor of certain enzymes by forming covalent bonds with their active sites.

Biological Activity

This compound has been investigated for various biological activities, including:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in studies focused on monoacylglycerol lipase (MAGL) inhibition. Inhibitors of MAGL are significant in neuroinflammation and neurodegenerative disorders .

- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, suggesting that this compound may possess similar properties.

Case Studies

- Inhibition of Monoacylglycerol Lipase : A study highlighted that compounds structurally related to this compound exhibited potent inhibitory effects on MAGL with IC50 values in the nanomolar range. This inhibition was linked to enhanced levels of endocannabinoids, which play crucial roles in various physiological processes .

- Antimicrobial Activity : Research on related compounds indicated promising results against various bacterial strains, showcasing the potential application of this compound in treating infections.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.